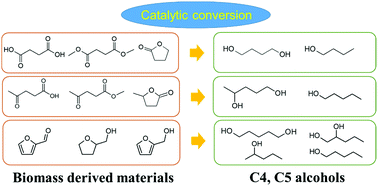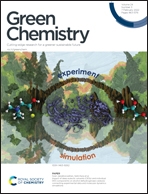Production of C4 and C5 alcohols from biomass-derived materials
Green Chemistry Pub Date: 2016-03-22 DOI: 10.1039/C6GC00377J
Abstract
C4 and C5 diols and alcohols are important commodity chemicals mainly used as monomers in the production of polyesters, polyurethanes and polyethers. C4 and C5, on the other hand, can be used in the fuel industry for the preparation of additives to boost the gasoline octane number. The present critical review covers those reports describing the obtainment of these diols and alcohols from precursors derived from biomass. Emphasis is made on the description of the catalysts required for these transformations and on common traits referring to the bifunctionality combining hydrogenation activity and acidity and on the mechanistic proposals. The need for finding a suitable replacement for noble metals on the composition of these catalysts has been remarked throughout the review.

Recommended Literature
- [1] A 3D porous interconnected NaVPO4F/C network: preparation and performance for Na-ion batteries†
- [2] 3D printed O2 indicators†
- [3] A broad-range variable-temperature solid state NMR spectral and relaxation investigation of the water state in Nafion 117†
- [4] A calcium-sensitive electrode based on a liquid ion exchanger in a poly(vinyl chloride) matrix
- [5] A “hidden” role of amino and imino groups is unveiled during the micro-solvation study of three biomolecule groups in water†
- [6] A 2D MOF-based artificial light-harvesting system with chloroplast bionic structure for photochemical catalysis†
- [7] A catalytically relevant intermediate in the synthesis of cyclic polymers from alkynes†
- [8] A bifunctional nanoplatform based on copper manganate nanoflakes for bacterial elimination via a catalytic and photothermal synergistic effect†
- [9] 3rd generation poly(ethylene imine)s for gene delivery†
- [10] A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†

Journal Name:Green Chemistry
research_products
-
CAS no.: 2150-02-9









